molecular formula C15H22BN3O3 B2756120 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1092564-28-7

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2756120
CAS No.: 1092564-28-7
M. Wt: 303.17
InChI Key: DDFUXLGPLZVELX-UHFFFAOYSA-N
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Description

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids and their esters are known to be highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid or its ester acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involved with this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

The result of the compound’s action would largely depend on the specific biochemical context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors such as pH can significantly influence the action of boronic pinacol esters. For instance, the rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).

    Protodeboronation: Protic solvents (e.g., methanol, water), catalysts (e.g., palladium or nickel complexes).

Comparison with Similar Compounds

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(18-9-11)19-8-7-17-13(20)10-19/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFUXLGPLZVELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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